1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA
Overview
Description
Preparation Methods
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Thiourea Moiety: The thiourea moiety is formed by reacting isothiocyanates with amines under mild conditions.
Final Coupling: The final step involves coupling the benzoxazole and thiourea intermediates under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(5-CHLORO-2-METHOXYBENZOYL)THIOUREA can be compared with other similar compounds, such as:
1,3-BENZOXAZOL-2-YL 2-[5-(4-CHLOROPHENYL)-3-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL SULFIDE: This compound also contains a benzoxazole moiety and exhibits similar chemical properties.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Another benzoxazole derivative with different functional groups and applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-18-9-7-13(23)11-14(18)20(28)27-22(31)26-17-10-12(6-8-15(17)24)21-25-16-4-2-3-5-19(16)30-21/h2-11H,1H3,(H2,26,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLFUXGVDGNLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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